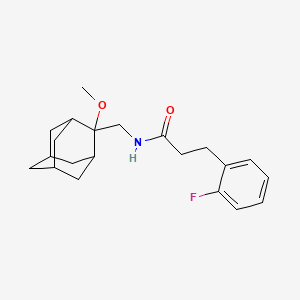
3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide is a synthetic molecule that may be designed for potential therapeutic applications. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer possible characteristics and uses of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of specific functional groups to achieve desired pharmacological properties. For instance, the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide involved a reaction between amphetamine and flurbiprofen . Similarly, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved through a halogenated hydrocarbon amination reaction . These methods could potentially be adapted for the synthesis of 3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide.
Molecular Structure Analysis
The molecular structure of compounds is crucial for their biological activity. X-ray diffraction and NMR spectroscopy are commonly used techniques for structure elucidation. For example, the crystal structure of a related compound was determined by X-ray diffraction, revealing the dihedral angle between substituted quinolyl and phenyl groups . Additionally, the 1H NMR spectra of some N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides showed the existence of diastereomers . These techniques would be essential for analyzing the molecular structure of 3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to form derivatives through reactions with various reagents. For instance, the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones followed by reduction produced secondary propanaryl-amines . Such reactions could be relevant for modifying the structure of 3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide to enhance its biological activity or solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of functional groups like fluorophenyl or methoxyadamantan can affect these properties. For example, the presence of a methoxycarbonyl group was found to be replaceable with a 1-methyl-1H-tetrazol-5-yl group, affecting the compound's antisecretory activity . Understanding these properties is crucial for the development of pharmaceuticals and can guide the formulation of the compound for therapeutic use.
科学的研究の応用
Pharmacodynamic and Pharmacokinetic Properties
Propofol, a chemically unrelated intravenous anaesthetic, shares a focus on rapid induction and maintenance of anesthesia, highlighting the importance of understanding the pharmacodynamic and pharmacokinetic properties of novel compounds like "3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide" for potential anesthetic applications. The safety profile, effectiveness, and rapid recovery post-operation associated with propofol emphasize the need for detailed study on the novel compound's effects, metabolism, and elimination processes to assess its suitability as an anesthetic or in other medical applications (Langley & Heel, 1988).
Toxicity and Safety Assessment
Toxicity studies, such as those conducted on organic fluorophores used in molecular imaging, underscore the necessity of assessing the toxicity profile of novel compounds. These studies involve evaluating cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity. Understanding the toxicity of "3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide" is crucial for its safe application in clinical settings (Alford et al., 2009).
Neuroprotective and Neurotoxicity Research
Research on the neurochemistry and neurotoxicity of compounds like MDMA ("Ecstasy") provides a framework for exploring the neuroactive potential of novel compounds. Studies focus on mechanisms of action, acute and long-term effects on the central nervous system, and implications for neurodegenerative diseases. Investigating the neuroprotective or neurotoxic properties of "3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide" could contribute to the development of treatments for neurological disorders (McKenna & Peroutka, 1990).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes, highlights the potential for novel compounds to serve as the basis for sensitive and selective detection methods. Researching the fluorescent properties and sensing capabilities of "3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide" could lead to new diagnostic tools and analytical methods (Roy, 2021).
特性
IUPAC Name |
3-(2-fluorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO2/c1-25-21(17-9-14-8-15(11-17)12-18(21)10-14)13-23-20(24)7-6-16-4-2-3-5-19(16)22/h2-5,14-15,17-18H,6-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRUDBBNJUCWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)
![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)
![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)


![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)
